(1,2,3,4-Tetrahydroquinolin-5-yl)urea
CAS No.: 1016712-93-8
Cat. No.: VC8404154
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1016712-93-8 |
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Molecular Formula | C10H13N3O |
Molecular Weight | 191.23 g/mol |
IUPAC Name | 1,2,3,4-tetrahydroquinolin-5-ylurea |
Standard InChI | InChI=1S/C10H13N3O/c11-10(14)13-9-5-1-4-8-7(9)3-2-6-12-8/h1,4-5,12H,2-3,6H2,(H3,11,13,14) |
Standard InChI Key | BAQVAVWCZWEQSZ-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=CC=C2NC(=O)N)NC1 |
Canonical SMILES | C1CC2=C(C=CC=C2NC(=O)N)NC1 |
Introduction
Chemical Structure and Nomenclature
Core Scaffold Definition
The (1,2,3,4-tetrahydroquinolin-5-yl)urea framework consists of a partially saturated quinoline ring system fused to a urea group at the 5-position (Figure 1). The tetrahydroquinoline moiety provides a rigid bicyclic structure, while the urea linkage introduces hydrogen-bonding capabilities critical for target engagement .
Structural Features
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Tetrahydroquinoline: A six-membered benzene ring fused to a piperidine ring, conferring both aromatic and aliphatic properties.
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Urea Functional Group: A carbonyl group flanked by two amine groups, enabling dipole interactions and hydrogen bonding with biological targets.
Representative Derivatives
Substituents on the urea nitrogen or tetrahydroquinoline ring markedly influence biological activity. Key derivatives include:
Compound | R₁ (Urea) | R₂ (Tetrahydroquinoline) | Biological Activity |
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3-(2-Fluorophenyl)urea | 2-Fluorophenyl | H | Antiviral (HBV inhibition) |
3-Butylurea | Butyl | H | Antimicrobial |
3-(3,4-Dimethoxyphenyl) | 3,4-Dimethoxyphenyl | Benzenesulfonyl | Enzyme modulation |
Table 1: Structural variations and associated activities of (1,2,3,4-tetrahydroquinolin-5-yl)urea derivatives .
Synthesis and Chemical Reactivity
General Synthetic Routes
The synthesis typically involves coupling a tetrahydroquinolin-5-amine with an isocyanate or carbamate derivative (Scheme 1).
Scheme 1A: Urea Formation
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Step 1: React 1,2,3,4-tetrahydroquinolin-5-amine with an aryl/alkyl isocyanate in dichloromethane at 0–25°C.
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Step 2: Purify via column chromatography (ethyl acetate/hexane) to yield the urea derivative .
Example: Synthesis of 3-(2-fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea:
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Reagents: 2-Fluorophenyl isocyanate, tetrahydroquinolin-5-amine.
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Yield: 68–72% after purification.
Reactivity and Stability
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Hydrolysis: The urea group undergoes slow hydrolysis in acidic/basic conditions, yielding tetrahydroquinolin-5-amine and CO₂.
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Oxidation: The tetrahydroquinoline ring is susceptible to oxidation at the piperidine nitrogen, forming quinoline derivatives.
Biological Activities and Mechanisms
Antiviral Activity Against HBV
Derivatives such as 35 (3-(difluoromethyl)-4-fluoroaniline-substituted urea) disrupt HBV nucleocapsid assembly by misdirecting core protein dimers to form empty capsids .
Key Findings:
Antimicrobial and Anticancer Properties
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3-Butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea exhibits moderate activity against Staphylococcus aureus (MIC: 16 μg/mL).
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Benzenesulfonyl-substituted derivatives inhibit ATP-binding cassette transporters, potentiating chemotherapeutic efficacy.
Structure-Activity Relationship (SAR) Insights
Role of Urea Substituents
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Electron-Withdrawing Groups: Fluorine at the phenyl meta/para positions enhances antiviral potency (e.g., 35 vs. 36) .
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Hydrophobic Chains: Butyl groups improve membrane permeability but reduce aqueous solubility.
Tetrahydroquinoline Modifications
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N-Substitution: Benzenesulfonyl groups at N1 increase metabolic stability.
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Ring Saturation: Fully saturated piperidine rings enhance conformational rigidity, favoring target binding .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: LogP values range from 2.1 (3-fluorophenyl) to 3.8 (3-butyl), correlating with moderate oral bioavailability.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the tetrahydroquinoline ring produces inactive metabolites.
Toxicity Data
Applications in Drug Development
HBV Capsid Assembly Modulators
Derivatives like 35 and 36 are advancing to preclinical trials due to their ability to block pgRNA packaging without cytotoxicity .
Adjuvants in Chemotherapy
By inhibiting efflux transporters, benzenesulfonyl-urea derivatives enhance intracellular retention of doxorubicin and paclitaxel.
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